(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Description

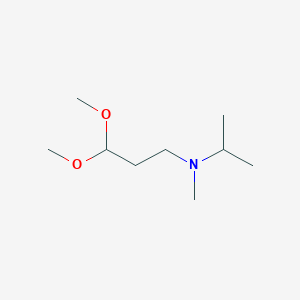

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a tertiary amine characterized by a methyl group, an isopropyl (propan-2-yl) group, and a 3,3-dimethoxypropyl substituent. Its molecular formula is C₉H₂₁NO₂, with a molecular weight of 189.22 g/mol . The dimethoxypropyl chain introduces polar ether groups, enhancing solubility in polar solvents compared to purely aliphatic analogs.

Properties

IUPAC Name |

3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-8(2)10(3)7-6-9(11-4)12-5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUNAGBCRJZQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2283770-48-7 | |

| Record name | (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable amine with a dimethoxypropane derivative under controlled conditions. The reaction conditions often include the use of a base to deprotonate the amine, followed by the addition of the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related tertiary amines with variations in substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Properties/Applications |

|---|---|---|---|---|---|

| (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine | C₉H₂₁NO₂ | 189.22 | Dimethoxypropyl, methyl, isopropyl | Not provided | High polarity due to ether groups |

| (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide | C₇H₁₇Br₂N | 299.04 | Bromopropyl, methyl, isopropyl | Not provided | Reactive in SN2 reactions |

| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 205.30 | Methoxyphenyl allyl, isopropyl | 2060046-67-3 | Potential bioactivity via aromatic π-system |

| 3-(Dimethylamino)-2-hydroxypropylamine | C₆H₁₆N₂O | 132.21 | Dimethylamino, hydroxy, methyl | 34569-34-1 | Lower molecular weight; hydroxyl enhances hydrogen bonding |

Research Findings and Methodological Insights

- Stability : The dimethoxypropyl group likely confers resistance to oxidation compared to unsaturated or brominated analogs, though ester or amide analogs might hydrolyze more readily .

- Basicity : Tertiary amines generally exhibit lower basicity (pKa ~9–10) than primary or secondary amines. Substituents like methoxy or hydroxy could further modulate pKa via electron-withdrawing effects .

Biological Activity

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Synthesis

The compound can be represented chemically as follows:

- Chemical Formula : C₁₁H₁₉N₃O₂

- Molecular Structure : The structure includes a dimethoxypropyl group attached to a methyl and isopropyl amine moiety.

Synthesis methods typically involve alkylation reactions, where the appropriate alkyl halides react with amine precursors under controlled conditions to yield the desired compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of similar amine compounds exhibit significant antitumor activity. For instance, a series of 3-benzyl-substituted 4(3H)-quinazolinones were synthesized and evaluated for their antitumor effects. Compounds showed mean GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent activity against various cancer cell lines, including CNS and breast cancer cells .

| Compound | Mean GI50 (µM) | Cancer Cell Line Targeted |

|---|---|---|

| Compound 1 | 10.47 | Mixed |

| Compound 2 | 7.24 | CNS |

| Compound 3 | 14.12 | Breast |

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK pathway, which is critical in tumorigenesis.

Mechanistic Insights

The biological activity of this compound may be linked to its ability to modulate various signaling pathways:

- MAPK Pathway : Inhibition of ERK1/2 and JNK pathways has been observed in related compounds, leading to decreased cell proliferation and increased apoptosis in tumor cells .

- Caspase Activation : Enhanced expression of caspases (e.g., caspase 8 and caspase 9) suggests a pro-apoptotic mechanism that could be leveraged in cancer therapy .

Study on Immune Modulation

A study investigated the immunosuppressive properties of similar compounds in mouse models. The results indicated that specific derivatives could significantly inhibit TNF-α production in response to LPS stimulation, suggesting potential applications in autoimmune diseases or inflammatory conditions .

Neuroprotective Effects

Research into the neuroprotective effects of functionalized amines has shown promise in modulating neural stem cell differentiation. This could have implications for treating neurodegenerative diseases by enhancing neurogenesis through targeted receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.